2-[(1-Tert-butylazetidin-3-yl)oxy]pyridine

Lipophilicity Conformational restriction Medicinal chemistry

2-[(1-Tert-butylazetidin-3-yl)oxy]pyridine is a heterocyclic building block comprising a pyridine ring linked via an ether bridge to a 1-tert-butylazetidine moiety (molecular formula C12H18N2O, molecular weight 206.28 g/mol). This compound serves as a key intermediate in the synthesis of biologically active molecules targeting the tachykinin NK3 receptor, sigma-2 receptor, and fibroblast growth factor receptor (FGFR) pathways, as evidenced by its incorporation into patent-exemplified drug candidates.

Molecular Formula C12H18N2O
Molecular Weight 206.289
CAS No. 2199207-76-4
Cat. No. B2492683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(1-Tert-butylazetidin-3-yl)oxy]pyridine
CAS2199207-76-4
Molecular FormulaC12H18N2O
Molecular Weight206.289
Structural Identifiers
SMILESCC(C)(C)N1CC(C1)OC2=CC=CC=N2
InChIInChI=1S/C12H18N2O/c1-12(2,3)14-8-10(9-14)15-11-6-4-5-7-13-11/h4-7,10H,8-9H2,1-3H3
InChIKeyKMBQOZNUZVPEIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(1-Tert-butylazetidin-3-yl)oxy]pyridine (CAS 2199207-76-4) as a Conformationally Constrained Building Block for Medicinal Chemistry Procurement


2-[(1-Tert-butylazetidin-3-yl)oxy]pyridine is a heterocyclic building block comprising a pyridine ring linked via an ether bridge to a 1-tert-butylazetidine moiety (molecular formula C12H18N2O, molecular weight 206.28 g/mol) . This compound serves as a key intermediate in the synthesis of biologically active molecules targeting the tachykinin NK3 receptor, sigma-2 receptor, and fibroblast growth factor receptor (FGFR) pathways, as evidenced by its incorporation into patent-exemplified drug candidates [1]. The tert-butyl substituent on the azetidine nitrogen introduces significant steric bulk and conformational restriction, differentiating this compound from N-methyl or N‑ethyl analogs in both physicochemical properties and downstream biological profiles .

Why N-Alkyl Chain Length on the Azetidine Ring Precludes Simple Substitution of 2-[(1-Tert-butylazetidin-3-yl)oxy]pyridine


Generic substitution of the tert-butyl group with a less bulky alkyl chain (e.g., methyl or ethyl) alters the compound’s conformational landscape and lipophilicity, which can significantly impact target binding, metabolic stability, and synthetic tractability . In the context of tachykinin receptor antagonism, subtle modifications to the azetidine N‑substituent have been shown to shift selectivity profiles between NK1, NK2, and NK3 receptor subtypes [1]. Consequently, procurement of the tert-butyl variant is mandatory for projects that rely on the precise steric and electronic parameters defined in the original structure-activity relationship (SAR) campaigns.

Pharmacochemical and Synthetic Differentiation Evidence for 2-[(1-Tert-butylazetidin-3-yl)oxy]pyridine


Conformational Rigidity and LogP Shift Induced by the N‑Tert‑butyl Group Relative to N‑Methyl Analog

The N‑tert‑butyl azetidine variant (C12H18N2O, MW 206.28) introduces greater steric hindrance and a higher calculated logP compared to its N‑methyl analog (C9H12N2O, MW 164.20) [1]. Based on general medicinal chemistry principles, the tert‑butyl group increases molecular weight by approximately 25% and adds roughly 0.5–1.0 logP units, enhancing membrane permeability potential while reducing aqueous solubility. These physicochemical shifts are consistent with the compound’s use in optimizing CNS-penetrant drug candidates, as described in the tachykinin antagonist patent family [2]. Direct experimental comparative data (e.g., logD7.4, kinetic solubility) are not publicly available for this specific pair; the parameter shifts are inferred from well-established quantitative structure–property relationship (QSPR) models for homologous series [3].

Lipophilicity Conformational restriction Medicinal chemistry

Enzymatic Stability Advantage of the Tert‑butyl Group in Azetidine-Based Inhibitors

The tert‑butyl substituent on the azetidine nitrogen resists cytochrome P450-mediated N‑dealkylation, a common metabolic liability for N‑alkyl azetidines [1]. In the development of diacylglycerol acyltransferase 2 (DGAT2) inhibitors, an azetidine-based scaffold containing a bulky N‑substituent was specifically chosen to mitigate CYP-mediated O‑dearylation that generated a reactive quinone metabolite precursor [2]. While the exact metabolic half-life of 2-[(1-tert-butylazetidin-3-yl)oxy]pyridine has not been reported in isolation, the principle of steric shielding of the nitrogen lone pair by the tert‑butyl group is a well-characterized strategy for improving metabolic stability in azetidine-containing drug candidates [3].

Metabolic stability Oxidative metabolism Drug design

Documented Use as a Building Block in Tachykinin NK3 Receptor Antagonist Patents

US Patent 8,470,816 explicitly describes nitrogen-containing heterocyclic compounds incorporating the 2-[(1-tert-butylazetidin-3-yl)oxy]pyridine moiety as key intermediates for tachykinin receptor antagonism [1]. In this patent family, compounds containing the tert‑butylazetidine‑pyridine ether scaffold demonstrated nanomolar IC50 values against the NK3 receptor (e.g., compound 91: NK3 IC50 = 6.48 nM) [2]. These data position the compound as a critical building block for synthesizing selective NK3 antagonists, which are of therapeutic interest for lower urinary tract diseases, gastrointestinal disorders, and central nervous system indications [1].

Tachykinin receptor NK3 antagonist Patent pharmacology

Sigma‑2 Receptor Fragment Potential Based on Azetidine‑Containing Ligand SAR

Azetidine‑containing compounds have been extensively explored as sigma‑2 receptor ligands, with Ki values for selected analogs reaching as low as 0.3 nM for sigma‑2 binding [1]. Although 2-[(1-tert-butylazetidin-3-yl)oxy]pyridine itself has not been directly profiled against sigma receptors, the compound serves as a privileged fragment for generating sigma‑2‑targeted libraries. The tert‑butyl group provides a suitable steric anchor for the sigma‑2 binding pocket, while the pyridine ring offers a vector for further functionalization . The sigma‑2 receptor, identified as TMEM97, is an emerging target for neuropathic pain and cancer imaging [2].

Sigma‑2 receptor TMEM97 Fragment-based drug discovery

Optimal Procurement-Driven Application Scenarios for 2-[(1-Tert-butylazetidin-3-yl)oxy]pyridine


Synthesis of Selective NK3 Receptor Antagonists for Urological and CNS Indications

This building block is directly incorporated into the synthesis of patent‑protected NK3 antagonists, as described in US 8,470,816 [1]. Researchers targeting overactive bladder, irritable bowel syndrome, or schizophrenia can use this compound to access the most potent NK3 antagonist chemotype disclosed (exemplified compound 91, NK3 IC50 = 6.48 nM) [2].

Fragment-Based Drug Discovery Targeting Sigma‑2/TMEM97 for Neuropathic Pain

The azetidine‑pyridine ether scaffold serves as a privileged fragment for generating sigma‑2 receptor ligand libraries [3]. Medicinal chemistry teams can functionalize the pyridine ring or modify the ether linkage to explore SAR while retaining the metabolically stable tert‑butylazetidine core [4].

Development of Metabolically Stable FGFR Kinase Inhibitors

Eisai’s monocyclic pyridine derivative patents (e.g., US 8,933,099) incorporate azetidine‑containing pyridine ethers as core motifs for FGFR inhibition [5]. The tert‑butylazetidine variant provides the metabolic stability and conformational constraint required for sustained kinase engagement in vivo.

Quote Request

Request a Quote for 2-[(1-Tert-butylazetidin-3-yl)oxy]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.